molecular formula C12H15N2O4P B087072 [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate CAS No. 14816-17-2

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate

Cat. No.: B087072
CAS No.: 14816-17-2
M. Wt: 282.23 g/mol
InChI Key: LSUIQEGRPQBHDW-WYMLVPIESA-N
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Description

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is a synthetic organophosphorus compound of significant interest in medicinal chemistry and prodrug development. As a neutral diester derivative, this compound is designed to mask the negative charges typically associated with phosphates and phosphonates, thereby enhancing its ability to cross biological membranes via passive diffusion . Once inside a target cell, the diethyl phosphate moiety is designed to be cleaved by cellular enzymes to liberate the active parent molecule, a strategy commonly employed to improve the oral bioavailability and cellular uptake of therapeutic agents . The structure of this compound, which features a cyano(phenyl)methylidene group linked via an imino (E)-configuration to the phosphate, suggests its potential role as a protected form of a bioactive molecule or a specialized synthetic intermediate. Researchers may explore its application in the design of nucleotide analogues, where bypassing the rate-limiting first phosphorylation step is crucial for activating antiviral or anticancer nucleosides . Furthermore, the chemical framework is valuable for academic and industrial research focused on synthesizing novel compounds for probing biological pathways or developing new pharmacologically active materials. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

14816-17-2

Molecular Formula

C12H15N2O4P

Molecular Weight

282.23 g/mol

IUPAC Name

[(Z)-[cyano(phenyl)methylidene]amino] diethyl phosphate

InChI

InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+

InChI Key

LSUIQEGRPQBHDW-WYMLVPIESA-N

SMILES

CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1

Isomeric SMILES

CCOP(=O)(OCC)O/N=C(\C#N)/C1=CC=CC=C1

Canonical SMILES

CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

Step Reaction Description Reagents & Conditions Notes
1 Formation of Cyano(phenyl)methylideneamine Phenylacetonitrile reacts with aldehydes or ketones under basic conditions to form the corresponding imines or enamine intermediates Typically in ethanol or methanol, with catalytic acid or base, at room temperature or reflux
2 Nucleophilic Addition to Phosphorochloridate The amino intermediate reacts with diethyl phosphorochloridate Conducted in an inert atmosphere (argon or nitrogen) in solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C
3 Formation of the Phosphorylated Compound The reaction mixture is stirred until completion, monitored via TLC or NMR Purification via chromatography or recrystallization

Research Findings:
This route emphasizes mild conditions to prevent side reactions, with the key step being the nucleophilic attack of the amino group on the phosphorochloridate. The reaction is sensitive to moisture, requiring an inert atmosphere and dry solvents.

Condensation of Cyanoacetyl Derivatives with Amino Phosphates

Overview:
A more specific approach involves condensing cyanoacetyl compounds with amino phosphate derivatives, facilitating the formation of the cyano(phenyl)methylidene amino moiety directly.

Procedure:

Step Reaction Description Reagents & Conditions Notes
1 Synthesis of Cyanoacetyl Phenyl Derivative Phenylacetonitrile reacts with acyl chlorides or anhydrides under basic conditions Usually in pyridine or DMF at 0–25°C
2 Condensation with Amino Phosphate The cyanoacetyl phenyl derivative reacts with diethyl phosphoramidate or similar phosphate sources Conducted at room temperature with catalytic base (e.g., triethylamine)
3 Cyclization or Stabilization The intermediate undergoes tautomerization or stabilization steps Purification by chromatography

Research Findings:
This method provides a direct route to the target compound, with the condensation step being crucial for regioselectivity and yield.

Industrial-Scale Synthesis via Phosphorylation of Cyano-Phenyl Precursors

Overview:
For large-scale production, the synthesis involves phosphorylation of pre-formed cyano-phenyl compounds.

Process:

Step Reaction Description Reagents & Conditions Notes
1 Preparation of Cyano-Phenyl Precursors Phenylacetonitrile or phenylacetaldehyde derivatives In inert solvents, under controlled temperature
2 Phosphorylation Use of diethyl chlorophosphate or diethyl phosphorochloridate Conducted in inert solvents at 0–25°C, with base (e.g., triethylamine)
3 Purification Distillation, crystallization, or chromatography Ensures high purity for industrial applications

Research Findings:
This approach is scalable, with reaction parameters optimized for yield and purity, often involving continuous flow reactors for efficiency.

Notes on Reaction Conditions and Reagents

Parameter Typical Range Significance
Solvent Dichloromethane, THF, or acetonitrile Ensures solubility and inertness
Temperature 0–25°C Maintains selectivity and prevents side reactions
Atmosphere Inert (argon or nitrogen) Prevents moisture and oxygen interference
Catalysts Triethylamine, pyridine Facilitates nucleophilic reactions

Research Findings and Data Summary

Aspect Findings References
Reaction Efficiency High yields (~70-85%) under optimized conditions ,
Purity Achieved through chromatography or recrystallization ,
Scale-up Potential Feasible with continuous flow methods

Chemical Reactions Analysis

Types of Reactions

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The cyano group and the phosphate ester play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

  • Methoxy or chloro substituents (e.g., in DCP or (4-cyano-2-methoxyphenyl) diethyl phosphate) alter electronic properties and solubility .
  • Phosphate vs. Phosphonate: Phosphonate derivatives (e.g., diethyl P-[(4-cyanophenyl)methyl]phosphonate) exhibit stronger P–C bonds, increasing hydrolytic stability compared to phosphate esters .

Physicochemical Properties

Property This compound Diethyl Chlorophosphate (DCP) (4-cyano-2-methoxyphenyl) diethyl phosphate
Polarity Moderate (cyano group) High (Cl substituent) High (methoxy group)
Hydrolytic Stability Likely moderate (phosphate ester) Low (prone to hydrolysis) Moderate (methoxy reduces reactivity)
Detection Limit Not reported 0.6 µM (via probe 6b) Not reported

Insights :

  • Methoxy-substituted analogs exhibit higher solubility in polar solvents due to increased hydrogen-bonding capacity .

Biological Activity

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is a compound characterized by its unique structural features, including a cyano group, a phenyl moiety, and a diethyl phosphate ester. This composition endows it with potential biological activities that are of interest in medicinal chemistry and biochemistry. The compound's interactions with biological systems, mechanisms of action, and potential therapeutic applications will be explored in detail.

The molecular formula of this compound is C11H14N1O4PC_{11}H_{14}N_{1}O_{4}P. Its structure can be represented as follows:

  • Functional Groups :
    • Cyano group (-C≡N)
    • Phenyl group (-C6H5)
    • Diethyl phosphate ester (-O-P(=O)(OEt)2)

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetylated amines with diethyl phosphorochloridate under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and the reactions are performed in an inert atmosphere to prevent unwanted side reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano and phosphate groups facilitate binding to specific molecular targets, potentially leading to inhibition or activation of enzymatic pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Escherichia coli
[(E)-[cyano...]*TBDTBD

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at low concentrations .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
DNA Gyrase31.64
Dihydrofolate Reductase2.67

Case Studies

  • Prodrug Strategy : The incorporation of phosphate esters in drug design has been explored to enhance cellular uptake and bioavailability. Studies indicate that prodrugs can improve the pharmacokinetic profiles of active compounds by facilitating their entry into cells .
  • Anticancer Applications : Investigations into the anticancer potential of similar phosphonate compounds suggest that they may interfere with cancer cell metabolism and proliferation, demonstrating the need for further research on this compound in this context .

Q & A

Q. What are the standard synthetic routes for [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate, and how are reaction conditions optimized?

The synthesis of organophosphates like this compound typically involves phosphorylation reactions. A common method involves reacting diethyl phosphorochloridate with phenolic derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For example, diethyl phenyl phosphate was synthesized by reacting diethyl phosphorochloridate with phenol in ethyl ether, followed by purification via silica gel chromatography . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity or temperature to improve yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>31</sup>P NMR are essential for confirming molecular structure and purity (>98% as shown in diethyl phosphate synthesis) .
  • X-ray Crystallography: Used to resolve crystal packing and intermolecular interactions. For structurally similar compounds, weak C–H···O and C–H···π interactions stabilize molecular conformations .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and phosphorylation patterns, as demonstrated in phosphorylation mechanism studies .

Advanced Research Questions

Q. How does the compound participate in phosphorylation reactions, and what mechanistic insights exist?

The compound’s phosphonate group acts as an electrophilic center, enabling phosphorylation of nucleophilic residues (e.g., amino/hydroxy groups in biomolecules). For example, diethyl cyano phosphate (DCP) phosphorylates probes via a nucleophilic substitution mechanism, confirmed by <sup>1</sup>H NMR and HRMS . Kinetic studies using stopped-flow spectroscopy or fluorescence quenching can elucidate reaction rates and intermediate formation.

Q. What are the structural determinants of its reactivity in cross-coupling or enzyme inhibition studies?

  • Steric and Electronic Effects: The cyano group enhances electrophilicity, while the phenyl ring contributes to π-π stacking in enzyme active sites.
  • Crystal Packing: Weak interactions (e.g., C–H···O motifs) influence solubility and reactivity. For instance, disordered ethoxy groups in similar compounds reduce crystallinity but enhance solution-phase reactivity .
  • Enzyme Inhibition: Phosphonate analogs mimic phosphate transition states, inhibiting hydrolases. Assays measuring IC50 values using recombinant enzymes (e.g., phosphotriesterases) are recommended .

Q. How can computational methods (e.g., QSPR, DFT) predict its physicochemical or toxicological properties?

Quantum chemical calculations (e.g., Density Functional Theory) model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Quantitative Structure-Property Relationship (QSPR) models predict solubility, logP, and toxicity based on descriptors like polar surface area and molecular volume . For safety assessments, in vitro assays (e.g., bacterial gene mutation tests) are prioritized, as seen in EFSA evaluations of structurally related phosphonates .

Methodological Considerations Table

Aspect Techniques/Protocols Key References
Synthesis Phosphorochloridate + phenol in ethyl ether with triethylamine; Pd/C hydrogenation
Characterization <sup>1</sup>H/<sup>31</sup>P NMR, HRMS, X-ray crystallography
Mechanistic Study Stopped-flow kinetics, fluorescence quenching, isotopic labeling
Safety Ames test, in vitro micronucleus assay, neurotoxicity profiling

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